Ethyl 3-(butanoylamino)benzoate
Description
Ethyl 3-(butanoylamino)benzoate (CAS: 94-32-6, molecular formula: C₁₃H₁₉NO₂) is an aromatic ester derivative featuring a benzoate backbone substituted with a butanoylamino group at the meta position. This compound is structurally characterized by an ethyl ester at the carboxyl group and a butanoyl amide moiety on the benzene ring.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-(butanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-6-12(15)14-11-8-5-7-10(9-11)13(16)17-4-2/h5,7-9H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
ISNIFNUDOSDFOY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-(Butylamino)benzoate (CAS: 94-32-6)
- Structure: Features a butylamino group (para to the ester) instead of a butanoylamino group.
- Key Differences: The butylamino group (-NH-C₄H₉) is a primary amine, whereas the butanoylamino group (-NH-CO-C₃H₇) is an amide. The amide group in Ethyl 3-(butanoylamino)benzoate enhances hydrogen bonding and reduces basicity compared to the amine in Ethyl 4-(butylamino)benzoate. This difference may affect solubility in polar solvents and thermal stability .
Ethyl 4-(Dimethylamino)benzoate
- Structure: A dimethylamino group (-N(CH₃)₂) at the para position.
- Key Differences: The dimethylamino group is a strong electron donor, increasing the electron density of the aromatic ring. This enhances reactivity in photopolymerization reactions, as demonstrated in resin cements where it outperforms methacrylate-based amines in degree of conversion (68% vs. 55%) . this compound, with its electron-withdrawing amide group, likely exhibits lower electron density and slower reaction kinetics in similar contexts.
Ethyl 3-Aminobenzoate
Ethyl 3-(But-3-enyloxy)-4-(octyloxy)benzoate (L2)
- Structure : Contains ether linkages (but-3-enyloxy and octyloxy groups) instead of an amide.
- Key Differences: Ether groups lack hydrogen-bonding capacity, resulting in lower melting points and higher hydrophobicity compared to amide-containing analogs. Infrared (IR) data for L2 shows a strong ester C=O stretch at 1715 cm⁻¹, while the amide C=O in this compound would likely appear near 1650–1680 cm⁻¹, distinguishing their functional groups .
Physicochemical Properties
| Compound | Substituent(s) | Key IR Peaks (cm⁻¹) | Reactivity Notes |
|---|---|---|---|
| This compound | 3-(butanoylamino) | ~1650–1680 (amide C=O) | Moderate H-bonding; stable under basic conditions |
| Ethyl 4-(butylamino)benzoate | 4-(butylamino) | ~3300 (N-H stretch) | Basic amine; prone to protonation |
| Ethyl 4-(dimethylamino)benzoate | 4-(dimethylamino) | ~2800 (C-H, CH₃) | High electron density; enhances polymerization |
| L2 | 3-(but-3-enyloxy), 4-(octyloxy) | 1715 (ester C=O), 3076 (C-H, alkene) | Hydrophobic; low crystallinity |
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